2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a 1,2,4-triazole ring and an oxadiazole ring, both of which are known for their diverse biological activities. The presence of the methoxyphenyl and phenyl groups further enhances its potential as a pharmacologically active molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This is usually achieved by the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: The triazole ring is then functionalized with a sulfanyl group through nucleophilic substitution reactions.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of dihydro-oxadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-oxadiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as kinases and proteases.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-({[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of the triazole and oxadiazole rings, which confer a broad spectrum of biological activities. The presence of the methoxyphenyl and phenyl groups further enhances its pharmacological potential, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-24-14-9-7-12(8-10-14)16-19-18(23-21-16)26-11-15-20-22-17(25-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPJFTHNYBWHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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